molecular formula C14H16Si2 B14369819 Disilene, 1,2-dimethyl-1,2-diphenyl- CAS No. 91117-84-9

Disilene, 1,2-dimethyl-1,2-diphenyl-

Cat. No.: B14369819
CAS No.: 91117-84-9
M. Wt: 240.45 g/mol
InChI Key: YFKXDRPKGCEGLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilene, 1,2-dimethyl-1,2-diphenyl-, typically involves the reaction of organosilicon compounds under controlled conditions. One common method is the reduction of dichlorodisilane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-silicon bond.

Industrial Production Methods

While specific industrial production methods for disilene, 1,2-dimethyl-1,2-diphenyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes

    Substitution: Various substituted disilanes

Scientific Research Applications

Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.

    Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Disilane (Si2H6): A simpler disilane with hydrogen atoms instead of phenyl and methyl groups.

    Tetraphenyldisilane (C24H20Si2): A disilane with four phenyl groups, lacking the methyl groups present in disilene, 1,2-dimethyl-1,2-diphenyl-.

    Hexamethyldisilane (C6H18Si2): A disilane with six methyl groups, lacking the phenyl groups.

Uniqueness

Disilene, 1,2-dimethyl-1,2-diphenyl-, is unique due to the presence of both phenyl and methyl groups attached to the silicon atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

91117-84-9

Molecular Formula

C14H16Si2

Molecular Weight

240.45 g/mol

IUPAC Name

methyl-[methyl(phenyl)silylidene]-phenylsilane

InChI

InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

YFKXDRPKGCEGLB-UHFFFAOYSA-N

Canonical SMILES

C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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